10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Overview
Description
(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide is a complex organophosphorus compound It is characterized by the presence of multiple trifluoromethyl groups and a dioxaphosphepine ring, which contribute to its unique chemical properties
Preparation Methods
The synthesis of (S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 3,5-bis(trifluoromethyl)phenyl derivatives, which are then subjected to various coupling reactions to form the final product. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding phosphines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in asymmetric synthesis and hydrogenation reactions.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, including enzyme activity and signal transduction. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Compared to other similar compounds, (S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide stands out due to its multiple trifluoromethyl groups, which impart unique electronic and steric properties. Similar compounds include:
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in organocatalysis.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Used in pharmaceutical synthesis.
(S)-1-[(SP)-2-(Diphenylphosphino)phenyl]ferrocenyl ethylbis [3,5-bis(trifluoromethyl)phenyl]phosphine: Employed as a ligand in asymmetric hydrogenation.
Properties
IUPAC Name |
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H17F12O3PS/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)51-52(49,53)50-31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPEAFAFDFKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=S)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H17F12O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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